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molecular formula C14H8ClN3O4 B8537376 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 61620-97-1

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B8537376
M. Wt: 317.68 g/mol
InChI Key: JSFUFEDKVPFDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 1.06 ml. of pyrrolidine in 2 ml of dioxane dropwise to 1.0 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid chloride in 43 ml of dioxane at 35° C under stirring. Stir the resulting solution for an hour at room temperature and then concentrate it. Wash the resulting precipitate with water to obtain a 99% yield of 1-[3-(5-nitro-2-furyl)-1-phenyl-4-pyrazolylcarbonyl]pyrrolidine [m.p. 236.5° to 237.5° C].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:6]([C:9]1[O:13][C:12]([C:14]2[C:18]([C:19](Cl)=[O:20])=[CH:17][N:16]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:15]=2)=[CH:11][CH:10]=1)([O-:8])=[O:7]>O1CCOCC1>[N+:6]([C:9]1[O:13][C:12]([C:14]2[C:18]([C:19]([N:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)=[O:20])=[CH:17][N:16]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)[N:15]=2)=[CH:11][CH:10]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)Cl)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
43 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting solution for an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add 1.06 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it
WASH
Type
WASH
Details
Wash the resulting precipitate with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N1CCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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